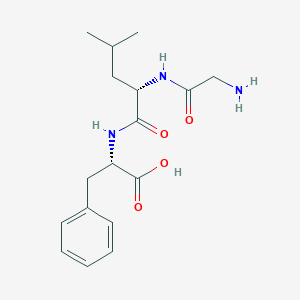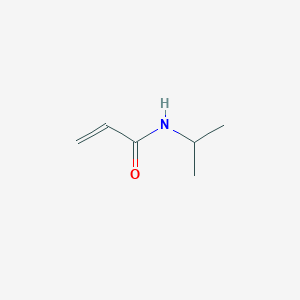
N-Isopropylacrylamide
Overview
Description
N-Isopropylacrylamide is a monomeric compound known for its temperature-sensitive properties. It is widely used in the synthesis of thermoresponsive polymers, particularly poly(this compound), which exhibit unique phase transition behaviors in response to temperature changes . This compound has garnered significant attention due to its applications in various fields, including biomedical engineering, drug delivery, and tissue engineering .
Mechanism of Action
Target of Action
This compound (NIPAAm) is a temperature-responsive polymer . Its primary targets are the biological systems where it is applied, such as in biomedical fields . It has been used in the development of stimuli-responsive polymers for applications like drug delivery, tissue engineering, and controlled cellular uptake .
Mode of Action
NIPAAm interacts with its targets through a reversible hydrophilic/hydrophobic phase transition in response to temperature . This means that NIPAAm-based polymers can switch between a water-attracting (hydrophilic) state and a water-repelling (hydrophobic) state depending on the temperature . This unique property allows NIPAAm to control the release of drugs or the attachment and detachment of cells in biomedical applications .
Biochemical Pathways
The primary biochemical pathway affected by NIPAAm is the process of drug delivery or cell attachment/detachment. The temperature-responsive nature of NIPAAm allows it to control these processes. For instance, in drug delivery, the drug can be released when the NIPAAm polymer switches to the hydrophobic state . Similarly, in cell culture applications, cells can be easily detached by changing the temperature, which switches the NIPAAm from the hydrophilic to the hydrophobic state .
Pharmacokinetics
The pharmacokinetics of NIPAAm-based polymers depend on several factors, including their molecular weight and the presence of other chemical groups . For instance, polymers with a molecular weight above a certain threshold can avoid glomerular filtration, leading to prolonged circulation times . The presence of alkyl moieties at the chain extremity can also influence the circulation time and tissue distribution of the polymer chains .
Result of Action
The result of NIPAAm’s action is the controlled release of drugs or the controlled attachment and detachment of cells. This is achieved through the temperature-responsive phase transition of NIPAAm-based polymers . For example, in drug delivery, the drug can be released in a controlled manner when the polymer switches to the hydrophobic state . In cell culture applications, cells can be easily detached by changing the temperature, which switches the NIPAAm from the hydrophilic to the hydrophobic state .
Action Environment
The action of NIPAAm is influenced by environmental factors such as temperature and pH . The temperature-responsive nature of NIPAAm allows it to switch between hydrophilic and hydrophobic states, controlling its interaction with its targets . Furthermore, the introduction of sites that are responsive to other physical and chemical stimuli into NIPAAm-based polymers can make them undergo phase transitions in response to stimuli such as light, pH, oxidation/reduction, and enzyme activity .
Biochemical Analysis
Biochemical Properties
N-Isopropylacrylamide interacts with various biomolecules in unique ways. It forms hydrogen bonds with water molecules, leading to a stretched spiral elastic shape . This property allows this compound to undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature . The nature of these interactions is primarily physical, involving changes in the polymer’s conformation rather than chemical reactions.
Cellular Effects
This compound has been shown to influence cell function in various ways. For instance, it has been used to create temperature-responsive surfaces for cell culture applications . These surfaces allow for active attachment and spontaneous detachment of cells based on surface wettability changes and volume phase transitions of this compound . Additionally, this compound has been found to display cell membrane activity and cause red blood cell aggregation at higher concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its thermoresponsive behavior. At temperatures below its lower critical solution temperature (LCST), this compound is hydrophilic and soluble in water. When the temperature is raised above the LCST, this compound becomes hydrophobic and insoluble . This transition is believed to be due to the disruption of hydrogen bonds between the polymer and water molecules, leading to a collapse of the polymer chains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, this compound-based polymers have been observed to undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature changes . Additionally, the stability and degradation of this compound can be influenced by factors such as pH and the presence of other substances .
Transport and Distribution
This compound can be distributed within cells and tissues in a temperature-dependent manner. For instance, this compound-based polymers have been used to create temperature-responsive surfaces for cell culture applications, allowing for the controlled attachment and detachment of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylacrylamide can be synthesized through the reaction of acryloyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is produced via free radical polymerization. This method involves the polymerization of this compound monomers in the presence of an initiator such as potassium persulfate. The reaction is carried out in an aqueous medium at controlled temperatures to ensure the desired polymer properties .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylacrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
N-Isopropylacrylamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of thermoresponsive polymers for various applications.
Biology: Employed in the development of smart hydrogels for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems due to its temperature-sensitive properties.
Comparison with Similar Compounds
N,N-Diethylacrylamide: Another thermoresponsive monomer with similar properties but different phase transition temperatures.
N-Vinylcaprolactam: Exhibits thermoresponsive behavior but with different solubility characteristics.
Polyethylene glycol: A hydrophilic polymer often used in combination with this compound to modify its properties.
Uniqueness: this compound is unique due to its sharp and reversible phase transition at a temperature close to human body temperature (around 32°C). This makes it particularly suitable for biomedical applications, such as drug delivery and tissue engineering, where precise temperature control is crucial .
Properties
IUPAC Name |
N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNILTEGFHQSKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-55-3 | |
| Record name | Poly(N-isopropylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0033754 | |
| Record name | N-Isopropylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Hawley] | |
| Record name | N-Isopropylacrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6241 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water | |
| Record name | N-ISOPROPYLACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | N-Isopropylacrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6241 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystalline solid, Cream-colored powder | |
CAS No. |
2210-25-5 | |
| Record name | N-Isopropylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ISOPROPYLACRYLAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Isopropylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7GFF17L9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-ISOPROPYLACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64 °C | |
| Record name | N-ISOPROPYLACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole](/img/structure/B34168.png)

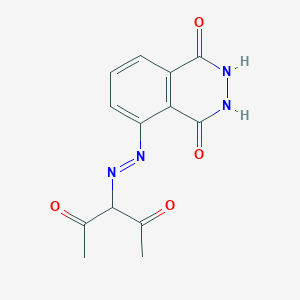
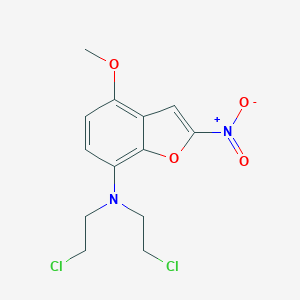

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
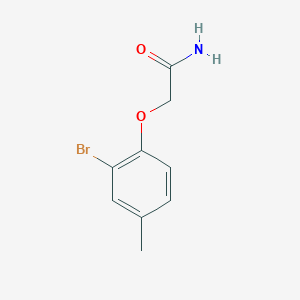


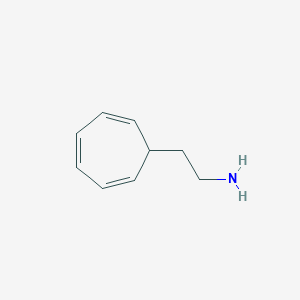

![[2-(2-Methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate](/img/structure/B34194.png)
